molecular formula C16H17ClN6 B12215203 1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12215203
M. Wt: 328.80 g/mol
InChI Key: XCROTAFIOSSPDW-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2-chlorophenyl group: This step might involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazolopyrimidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its interactions with biological macromolecules.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: can be compared with other pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of this compound might lie in its specific substitution pattern and the resulting biological activity. Detailed comparative studies would be required to highlight its distinct properties.

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H17ClN6/c1-21-6-8-22(9-7-21)15-12-10-20-23(16(12)19-11-18-15)14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3

InChI Key

XCROTAFIOSSPDW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl

Origin of Product

United States

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